molecular formula C8H8N4O B125188 4-(5-methyl-1H-tetrazol-1-yl)phenol CAS No. 157124-41-9

4-(5-methyl-1H-tetrazol-1-yl)phenol

Cat. No. B125188
M. Wt: 176.18 g/mol
InChI Key: GYQZGPBQMWZVLQ-UHFFFAOYSA-N
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Description

“4-(5-methyl-1H-tetrazol-1-yl)phenol” is a chemical compound with the CAS Number: 157124-41-9 . It has a molecular weight of 176.18 and its molecular formula is C8H8N4O . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “4-(5-methyl-1H-tetrazol-1-yl)phenol” is 1S/C8H8N4O/c1-6-9-10-11-12(6)7-2-4-8(13)5-3-7/h2-5,13H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

“4-(5-methyl-1H-tetrazol-1-yl)phenol” is a solid at room temperature . It has a molecular weight of 176.18 and its molecular formula is C8H8N4O .

Scientific Research Applications

Synthesis and Characterization

  • Novel tetrazole derivatives, including those structurally related to 4-(5-methyl-1H-tetrazol-1-yl)phenol, have been synthesized and characterized through various techniques such as FT-IR, 1H-NMR, UV-Vis spectroscopy, Mass spectrometry, TGA, and SEM. These compounds, along with their metal complexes, were investigated for their potential in forming metal ligand compositions and for insights into their molecular properties suitable for metal ion coordination, highlighting their relevance in coordination chemistry and material science (Palreddy et al., 2015).

Biological Activity

  • The biological activity of synthesized tetrazole compounds and their derivatives has been a subject of interest. Studies have shown that these compounds exhibit various biological activities. For instance, certain tetrazole derivatives have been investigated for their antimicrobial properties against a range of bacteria and fungi, demonstrating their potential as antimicrobial agents (Arulmurugan et al., 2011). Additionally, the inhibitive action of bipyrazolic isomers, related to tetrazole chemistry, against steel corrosion in an acidic solution indicates their utility as corrosion inhibitors, showcasing an application in materials protection (Tebbji et al., 2005).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking and quantum chemical calculations have been utilized to understand the interaction of tetrazole derivatives within biological systems, such as the active sites of enzymes. These studies are crucial for designing compounds with enhanced biological or pharmacological activities. For example, docking studies to understand the interaction of tetrazole compounds with the cyclooxygenase-2 enzyme have been conducted, providing insights into their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

properties

IUPAC Name

4-(5-methyltetrazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-2-4-8(13)5-3-7/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQZGPBQMWZVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587936
Record name 4-(5-Methyl-1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methyl-1H-tetrazol-1-yl)phenol

CAS RN

157124-41-9
Record name 4-(5-Methyl-1H-tetrazol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157124-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Methyl-1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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